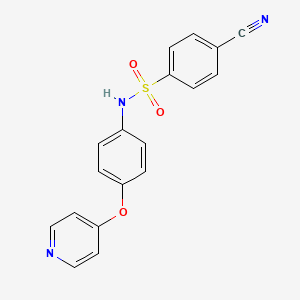
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide is a chemical compound that is used in scientific research for its pharmacological properties. It is a potent inhibitor of a specific protein kinase that is involved in various cellular processes. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide involves the inhibition of PIM1 kinase activity. PIM1 kinase is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, survival, and differentiation. It has been shown that the inhibition of PIM1 kinase activity by 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide leads to the inhibition of cancer cell growth and enhancement of chemotherapy drug efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide have been extensively studied. It has been shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against PIM1 kinase, its ability to inhibit cancer cell growth, and its ability to enhance the efficacy of chemotherapy drugs. However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity, which may affect the results of the experiments. Another limitation is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide. One direction is to investigate its potential use in combination with other cancer drugs to enhance their efficacy. Another direction is to investigate its potential use in other diseases such as inflammation and angiogenesis. Furthermore, the development of more potent and selective inhibitors of PIM1 kinase may lead to the discovery of new therapeutic agents for cancer treatment.
Méthodes De Synthèse
The synthesis of 4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide has been reported in several research papers. One of the methods involves the reaction of 4-cyano-N-(4-hydroxyphenyl)benzenesulfonamide with 4-pyridin-4-yloxybenzoyl chloride in the presence of a base. The reaction proceeds via an intermediate, which is then converted to the final product using a reducing agent. Another method involves the reaction of 4-cyano-N-(4-hydroxyphenyl)benzenesulfonamide with 4-pyridin-4-yloxybenzoyl isothiocyanate in the presence of a base. The reaction proceeds via an intermediate, which is then converted to the final product using a reducing agent.
Applications De Recherche Scientifique
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide has been extensively used in scientific research for its pharmacological properties. It is a potent inhibitor of a specific protein kinase called PIM1, which is involved in various cellular processes such as cell proliferation, survival, and differentiation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c19-13-14-1-7-18(8-2-14)25(22,23)21-15-3-5-16(6-4-15)24-17-9-11-20-12-10-17/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFRBNBJWLLNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-pyridin-4-yloxyphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)
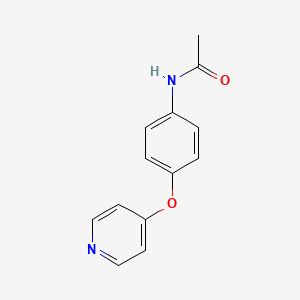
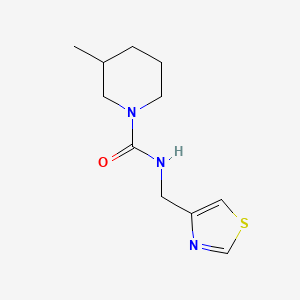
![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)
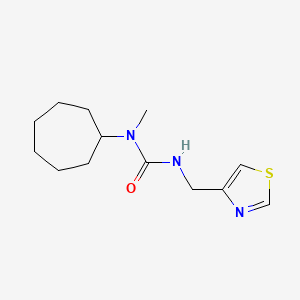
![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)
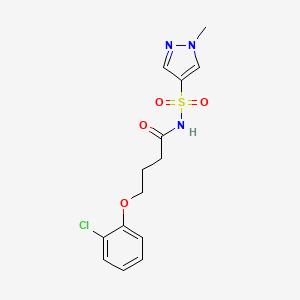
![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)